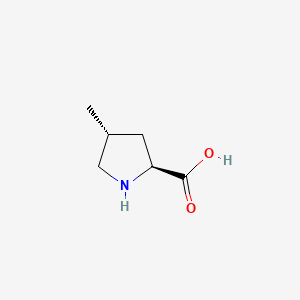

(2S,4R)-4-Methylpyrrolidine-2-carboxylic acid

描述

属性

IUPAC Name |

(2S,4R)-4-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJQZEWNZXRJFG-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](NC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314084 | |

| Record name | (4R)-4-Methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23009-50-9 | |

| Record name | (4R)-4-Methyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23009-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-Methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Methylpyrrolidine-2-carboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas . Another approach involves the resolution of racemic mixtures using chiral acids or bases to separate the desired enantiomer .

Industrial Production Methods

Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

化学反应分析

Types of Reactions

(2S,4R)-4-Methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .

科学研究应用

Chemistry

(2S,4R)-4-Methylpyrrolidine-2-carboxylic acid serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of chirality into synthetic pathways, which is critical for developing enantiomerically pure compounds used in pharmaceuticals.

Biology

This compound has been investigated for its potential roles in enzyme inhibition and as a ligand in biochemical assays. Studies suggest that it may modulate neurotransmitter systems, influencing dopamine and serotonin receptors, which could be beneficial in treating mood disorders and enhancing cognitive functions .

Medicine

In medicinal chemistry, this compound is utilized as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to interact with biological targets makes it a candidate for drug development aimed at conditions such as Alzheimer's disease and other neurodegenerative disorders .

Industry

This compound is also employed in producing fine chemicals and agrochemicals. Its properties as a chiral agent enhance the production processes of various chemical products, making it valuable in industrial applications .

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems significantly. Compounds with similar structures have shown potential in modulating dopamine and serotonin receptors, suggesting applications in mood disorders and cognitive enhancement.

Antioxidant Properties

The carboxylic acid group present in this compound contributes to its antioxidant activity. Preliminary studies indicate that it can scavenge free radicals and protect cells from oxidative stress linked to chronic diseases.

Anti-inflammatory Effects

Preliminary investigations have suggested that this compound could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus potentially reducing chronic inflammation .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound hydrochloride using a mouse model of neurodegeneration. The results demonstrated significant improvements in cognitive function and reduced neuronal apoptosis compared to control groups. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory properties of the compound using human cell lines exposed to inflammatory stimuli. Results indicated a marked reduction in cytokine production when treated with this compound hydrochloride, supporting its therapeutic role in inflammatory conditions.

作用机制

The mechanism of action of (2S,4R)-4-Methylpyrrolidine-2-carboxylic acid involves its interaction with various molecular targets. As a chiral auxiliary, it can influence the stereochemistry of chemical reactions by selectively interacting with one of the reactants. This selective interaction allows it to control the stereochemical outcome of the reaction, making it a valuable tool in asymmetric synthesis.

相似化合物的比较

(2S,4S)-4-Methylpyrrolidine-2-carboxylic Acid Monohydrochloride

- Key Differences: The cis isomer (4S configuration) exhibits distinct hydrogen-bonding patterns and solubility compared to the trans (4R) form.

- Applications : Used in studies requiring specific stereochemical interactions, such as enzyme inhibition or receptor binding assays.

(2S,4R)-4-Hydroxyproline Derivatives

- Modifications : Hydroxylation at the 4-position introduces polarity, enhancing water solubility. For instance, (2S,4R)-4-hydroxyproline derivatives are critical in collagen synthesis and glycosidase inhibition .

- Contrast : The methyl group in (2S,4R)-4-methylpyrrolidine-2-carboxylic acid reduces polarity, favoring hydrophobic interactions in drug design .

Substituted Pyrrolidine Derivatives

(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic Acid

(2S,4R)-4-Methoxypyrrolidine-2-carboxylic Acid

(2S,4R)-4-(Benzo[b]thiophen-3-ylMethyl)pyrrolidine-2-carboxylic Acid Hydrochloride

Fmoc-Protected Derivatives

Boc-Protected Derivatives

- Example : (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid .

- Advantages : Boc groups are acid-labile, allowing orthogonal deprotection strategies in complex peptide assemblies.

Physicochemical and Pharmacological Properties

生物活性

(2S,4R)-4-Methylpyrrolidine-2-carboxylic acid, a chiral amino acid derivative, has garnered attention in various fields due to its unique stereochemistry and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

- Chemical Structure : this compound is characterized by a pyrrolidine ring with a carboxylic acid functional group. Its specific stereochemistry at the 2 and 4 positions plays a crucial role in its biological interactions and properties.

- Applications : The compound is utilized in peptide synthesis, drug development, and as a chiral building block in organic chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for various enzymes, particularly those involved in neurotransmitter modulation and inflammation pathways .

- Neurotransmitter Modulation : Similar compounds have demonstrated the ability to modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .

- Chiral Auxiliary : As a chiral auxiliary, it influences the stereochemical outcomes of reactions, which is valuable in asymmetric synthesis.

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Chiral amino acid | Enzyme inhibition | Stereospecific interactions |

| (S)-Proline | Pyrrolidine derivative | Neurotransmitter modulation | Naturally occurring amino acid |

| (R)-Baclofen | GABA analog | Muscle relaxant | Acts on GABA receptors |

| (S)-Gabapentin | GABA analog | Anticonvulsant | Modulates calcium channels |

| (S)-Lysine | Amino acid | Nutritional supplement | Essential amino acid |

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study highlighted the effectiveness of this compound as a selective inhibitor of transglutaminase enzymes. The compound exhibited significant potency and specificity, which could lead to therapeutic applications in conditions involving dysregulated enzyme activity .

- Neuropharmacological Applications : Research indicates that compounds structurally similar to this compound can influence neurotransmitter systems. For instance, its potential role as a GABA receptor modulator suggests it may aid in developing treatments for anxiety and seizure disorders .

- Synthetic Applications : The compound has been employed as a chiral building block in synthesizing complex organic molecules. Its ability to control stereochemical outcomes enhances the efficiency of synthetic processes in pharmaceutical development.

常见问题

Q. What are the common synthetic routes for (2S,4R)-4-Methylpyrrolidine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically begins with L-proline derivatives or enantioselective cyclization of chiral precursors. Key steps include:

- Cyclization : Use of acidic (HCl, H₂SO₄) or basic (NaOH) conditions to form the pyrrolidine ring. Acidic conditions stabilize intermediates via protonation, while bases risk racemization .

- Functionalization : Acylation (e.g., Boc protection) requires deprotonation with Et₃N to avoid side reactions .

- Stereocontrol : Chiral catalysts (e.g., Cu complexes) or chiral pool starting materials (e.g., D-glucose derivatives) ensure retention of the (2S,4R) configuration .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable for confirming its configuration?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical. Key signals include:

- C2 and C4 protons : Coupling constants (J) distinguish axial vs. equatorial substituents. For (2S,4R), C4-CH₃ typically shows δ ~1.3 ppm (³J coupling ~6 Hz) .

- Carboxylic acid proton : Broad signal at δ ~12 ppm in DMSO-d₆ .

- X-ray Crystallography : Absolute configuration is confirmed via single-crystal analysis. Hydrogen-bonding networks (e.g., O-H···O interactions) stabilize the crystal lattice .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, particularly in enzyme inhibition?

Methodological Answer: The (2S,4R) configuration mimics transition states of glycosidase substrates. For example:

- α-Glucosidase Inhibition : The carboxylic acid group interacts with catalytic residues (e.g., Asp214 in human lysosomal α-glucosidase), while the methyl group enhances hydrophobic binding .

- Enzyme Kinetics : Competitive inhibition is confirmed via Lineweaver-Burk plots. Ki values for (2S,4R) are typically 10–100 µM, compared to >1 mM for (2R,4S) epimers .

Q. What computational strategies are used to predict the compound’s interactions with biological targets, and how do they align with experimental data?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to glycosidases over 100 ns trajectories. The (2S,4R) isomer shows stable hydrogen bonds with catalytic aspartate residues (RMSD < 2 Å) .

- Docking Studies (AutoDock Vina) : Predict binding affinities (ΔG ~-8.5 kcal/mol) to NMDA receptors, correlating with electrophysiological data showing reduced Ca²⁺ influx in neuronal cells .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?

Methodological Answer:

- Yield Discrepancies : Optimize reaction parameters (e.g., temperature, solvent polarity). For example, DMF increases methylation yield by 15% compared to THF .

- Bioactivity Variability : Standardize assay conditions (pH, enzyme source). For α-glucosidase, use recombinant human enzyme instead of rat-derived variants to reduce Ki variability .

Q. What are the stability challenges of this compound under different storage conditions, and how are they mitigated?

Methodological Answer:

Q. How do modifications at the C4 position (e.g., methyl vs. halogen substituents) alter the compound’s reactivity or bioactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。